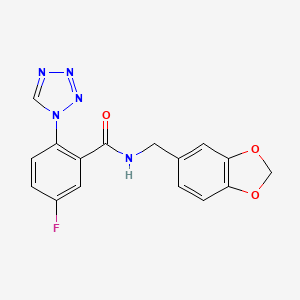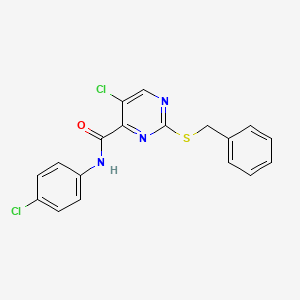![molecular formula C20H21N7O B12197416 7-(2-Piperidylethyl)-2-(4-pyridyl)-7,10-dihydropyridino[3,4-e]1,2,4-triazolo[1,5-a]pyrimidin-6-one](/img/structure/B12197416.png)
7-(2-Piperidylethyl)-2-(4-pyridyl)-7,10-dihydropyridino[3,4-e]1,2,4-triazolo[1,5-a]pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Piperidylethyl)-2-(4-pyridyl)-7,10-dihydropyridino[3,4-e]1,2,4-triazolo[1,5-a]pyrimidin-6-one: is a complex heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Piperidylethyl)-2-(4-pyridyl)-7,10-dihydropyridino[3,4-e]1,2,4-triazolo[1,5-a]pyrimidin-6-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors, such as 4-aminopyrimidine and hydrazine derivatives, under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki or Heck reaction, using palladium catalysts.
Attachment of the Piperidine Ring: The piperidine ring is often introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the piperidine moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyridine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can be employed to modify the triazolopyrimidine core, potentially altering its electronic properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Medicine
In medicine, the compound’s potential therapeutic effects are being investigated. Its interactions with specific receptors and enzymes suggest it may have applications in treating conditions such as anxiety, depression, and cognitive disorders.
Industry
In the industrial sector, the compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(2-Piperidylethyl)-2-(4-pyridyl)-7,10-dihydropyridino[3,4-e]1,2,4-triazolo[1,5-a]pyrimidin-6-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and affecting mood and cognition.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-Piperidylethyl)-2-(4-pyridyl)-7,10-dihydropyridino[3,4-e]1,2,4-triazolo[1,5-a]pyrimidin-5-one
- 7-(2-Piperidylethyl)-2-(4-pyridyl)-7,10-dihydropyridino[3,4-e]1,2,4-triazolo[1,5-a]pyrimidin-4-one
Uniqueness
The uniqueness of 7-(2-Piperidylethyl)-2-(4-pyridyl)-7,10-dihydropyridino[3,4-e]1,2,4-triazolo[1,5-a]pyrimidin-6-one lies in its specific substitution pattern and the presence of the piperidine and pyridine rings. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H21N7O |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
11-(2-piperidin-1-ylethyl)-4-pyridin-4-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C20H21N7O/c28-19-16-14-22-20-23-18(15-4-7-21-8-5-15)24-27(20)17(16)6-11-26(19)13-12-25-9-2-1-3-10-25/h4-8,11,14H,1-3,9-10,12-13H2 |
InChI Key |
OMHGFCFMOKPFGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}benzoate](/img/structure/B12197335.png)

![2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B12197345.png)

![N,N-dimethyl-3-[(2Z)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B12197367.png)
![N-[(2E)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide](/img/structure/B12197368.png)
![methyl 4-[({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)amino]benzoate](/img/structure/B12197376.png)
![(4E)-1-benzyl-5-(4-chlorophenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12197382.png)
![3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B12197388.png)
![4-Oxo-4,8-dihydro-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B12197401.png)

![3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]propanamide](/img/structure/B12197424.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12197425.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide](/img/structure/B12197439.png)
